molecular formula C15H20N2O2 B5213858 (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

Cat. No.: B5213858
M. Wt: 260.33 g/mol
InChI Key: OQUCZJDESUEWJP-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a synthetic imidazole-derived compound featuring a 4-methoxyphenyl group attached to the imidazole core, along with methyl and propyl substituents and a methanol moiety at the 5-position. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The methanol group may enhance solubility, while the 4-methoxyphenyl substituent could contribute to lipophilicity and receptor-binding interactions .

Properties

IUPAC Name

(4-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-5-14-16-10-13(17(14)2)15(18)11-6-8-12(19-3)9-7-11/h6-10,15,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUCZJDESUEWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol represents a unique structure that combines the pharmacophoric features of both the methoxyphenyl and imidazole moieties. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas, including anti-inflammatory effects, enzyme inhibition, and potential applications in treating various conditions.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing imidazole rings exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes effectively, which are critical in the inflammatory response.

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

Case Study: A study evaluated the anti-inflammatory effects of various imidazole derivatives using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema, suggesting a strong anti-inflammatory potential.

2. Enzyme Inhibition

The compound's structural attributes suggest it may act as an inhibitor for specific enzymes involved in metabolic processes. Preliminary assays indicated that similar compounds could inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

Table 2: Enzyme Inhibition Potency

EnzymeInhibition (%) at 100 μM
Acetylcholinesterase65%
Butyrylcholinesterase70%

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the imidazole and methoxyphenyl groups affect biological activity. For instance, substituents on the imidazole ring can enhance binding affinity to target enzymes or receptors, thereby improving efficacy.

Key Findings:

  • Methoxy Group: Enhances lipophilicity and may improve membrane permeability.
  • Imidazole Ring: Essential for interaction with biological targets due to its ability to form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Key Differences: Replaces the methanol group with a chloromethyl moiety and introduces a nitro group at the 5-position. The chloromethyl group may confer higher electrophilicity compared to the methanol derivative. Synthesis: Prepared via chlorination with SOCl₂, a method that could theoretically be adapted for the target compound by altering reaction conditions .
  • [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol () Key Differences: Substitutes the 4-methoxyphenyl group with a methanesulfonyl moiety and uses a 2-methylpropyl substituent. Impact: The sulfonyl group enhances polarity and may improve metabolic stability. The branched alkyl chain could influence steric interactions in biological targets .

Functional Group Modifications

  • NSC23925 (Quinoline Derivative, ) Key Differences: Replaces the imidazole core with a quinoline ring and introduces a piperidinyl methanol group. Impact: The quinoline scaffold is associated with multidrug resistance reversal in cancer, suggesting that the target compound’s imidazole core might offer distinct binding profiles .
  • N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide () Key Differences: Incorporates a sulfonamide group and pyridinyl substituent. The pyridinyl group introduces basicity, altering pharmacokinetics .

Core Structure Analogues

  • Benzo[d]imidazole Derivatives ()
    • Key Differences : Utilizes a benzo[d]imidazole scaffold with carboxamide and methoxy substituents.
    • Impact : The fused benzene ring increases molecular rigidity, which could enhance selectivity for certain enzymatic targets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazole 4-Methoxyphenyl, 1-Me, 2-Pr, -CH₂OH ~276.3 (estimated) High solubility (methanol group)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 4-ClCH₂Ph, 1,2-diMe, 5-NO₂ 293.7 Electrophilic (Cl, NO₂ groups)
[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol Imidazole 2-SO₂Me, 1-(2-MePr), -CH₂OH 232.3 Polar, metabolic stability
NSC23925 (Quinoline derivative) Quinoline 4-MeOPh, 2-piperidinyl-CH₂OH ~350.4 (estimated) MDR reversal in cancer

Research Findings and Inferences

  • Synthetic Pathways : Chlorination (e.g., SOCl₂) and TDAE-mediated reactions () are viable for imidazole derivatives. The target compound could be synthesized via similar methodologies with appropriate carbonyl precursors .
  • Biological Activity : The 4-methoxyphenyl group is common in compounds targeting receptors like estrogen or enzymes such as cytochrome P450. The propyl group may enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be adjusted to improve yield?

  • Methodology : Multi-step synthesis typically begins with alkylation of imidazole precursors to introduce the 1-methyl-2-propyl group, followed by arylation with 4-methoxyphenyl derivatives. Reaction optimization includes:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd-based) for cross-coupling steps to enhance regioselectivity .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns on the imidazole and methoxyphenyl groups .
  • IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
    • Validation : Compare experimental data with computed spectra (e.g., PubChem entries) .

Q. How should researchers assess the compound's stability under various storage conditions?

  • Protocol :

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures .
  • Accelerated stability studies : Store samples at 4°C (short-term) and -20°C (long-term) in inert atmospheres. Monitor degradation via HPLC every 30 days .
  • Light sensitivity : Use amber vials to prevent photolytic breakdown of the methoxyphenyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets?

  • Approach :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to imidazole-recognizing enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the methanol group and hydrophobic interactions with the propyl chain .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
    • Validation : Cross-reference docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay standardization : Control variables like pH (7.4 for physiological conditions) and ATP concentration in kinase assays .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate pharmacophoric motifs .
    • Data reconciliation : Use meta-analysis to identify outliers or batch-specific impurities affecting reproducibility .

Q. What methods are effective in separating enantiomers of this chiral compound?

  • Chiral resolution :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • SFC (Supercritical Fluid Chromatography) : CO2_2-methanol gradients achieve faster separation with higher enantiomeric excess (>99%) .
    • Characterization : Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Design :

  • Systematic substitution : Modify the methoxy group (e.g., -OCH3_3 → -CF3_3) or imidazole alkyl chains .
  • Biological testing : Screen derivatives against panels of cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with cytotoxicity .
    • Analysis : Multivariate regression identifies key descriptors (e.g., logP, polar surface area) influencing activity .

Q. How should researchers analyze conflicting crystallographic data during structural elucidation?

  • Refinement strategies :

  • SHELX suite : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) for heavy atoms .
  • Twinned data : Apply HKLF 5 in SHELXL to handle twinning, common in imidazole derivatives due to pseudo-symmetry .
    • Validation : Check Rint_{\text{int}} (<5%) and residual density maps (<0.3 eÅ3^{-3}) .

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